2-Cyanobenzoylacetonitrile

thermal stability distillation behavior process chemistry

Ortho-substituted beta-ketonitrile with dual nitrile and benzoyl carbonyl groups (C10H6N2O, MW 170.17). The unique ortho arrangement enables intramolecular chelation and directs distinct regioselectivity in cyclocondensations—forming ortho-fused heterocycles (isoquinolines, benzodiazepines) not accessible with meta/para isomers. Essential for medicinal chemistry programs requiring precise scaffold control. Standard commercial purity ≥98% (HPLC). Research quantities available for immediate procurement.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 887591-70-0
Cat. No. B1504975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanobenzoylacetonitrile
CAS887591-70-0
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C(=O)CC#N
InChIInChI=1S/C10H6N2O/c11-6-5-10(13)9-4-2-1-3-8(9)7-12/h1-4H,5H2
InChIKeyNIHZMKXVLNKCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanobenzoylacetonitrile (CAS 887591-70-0): Technical Grade Intermediate for Heterocyclic Synthesis


2-Cyanobenzoylacetonitrile (IUPAC: 2-(2-cyanoacetyl)benzonitrile) is a beta-ketonitrile building block bearing both a benzoyl carbonyl and two nitrile groups (cyanoacetyl and aryl nitrile), with a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol . As a member of the cyanobenzoylacetonitrile regioisomer family, this ortho-substituted derivative possesses a unique spatial arrangement of its reactive centers (carbonyl and dual nitriles) that can direct distinct regioselectivity in cyclocondensation and nucleophilic addition reactions relative to its meta- and para-substituted analogs . The compound is commercially available from several specialized chemical suppliers with purities typically ranging from 97% to 98% (HPLC) and is supplied in research quantities from 1g to 25g, making it accessible for laboratory-scale heterocyclic synthesis and medicinal chemistry applications .

Why Ortho-Substituted 2-Cyanobenzoylacetonitrile Cannot Be Replaced by Meta- or Para-Isomers


While all cyanobenzoylacetonitrile regioisomers share the C10H6N2O formula and two nitrile groups, their physical properties and expected reactivity diverge significantly based on substitution position. The ortho-substituted 2-cyanobenzoylacetonitrile exhibits a markedly higher boiling point (399.2°C at 760 mmHg) compared to its meta-isomer (predicted 379.6°C), along with a distinct flash point of 195.2°C . More critically, the ortho arrangement places the cyanoacetyl group adjacent to the aryl nitrile, creating potential for intramolecular interactions, chelation effects, and unique steric constraints during heterocycle formation that cannot be replicated by the 3- or 4-substituted analogs . These positional differences directly impact regioisomeric outcomes in cyclization reactions and can dramatically alter the biological activity of downstream heterocyclic products, making direct substitution without revalidation of synthetic routes and final product identity inadvisable for rigorous research and industrial applications .

Quantitative Differentiation of 2-Cyanobenzoylacetonitrile from Closest Analogs


Volatility and Thermal Stability: Boiling Point Comparison with 3-Cyanobenzoylacetonitrile

2-Cyanobenzoylacetonitrile exhibits a higher calculated boiling point of 399.2°C at 760 mmHg compared to the predicted boiling point of 379.6±27.0°C for the 3-cyanobenzoylacetonitrile meta-isomer . This approximately 20°C difference in predicted boiling points may reflect differences in intermolecular interactions arising from the ortho substitution pattern .

thermal stability distillation behavior process chemistry

Solid-State Behavior: Absence of Melting Point vs. Crystalline Para-Isomer

The ortho-substituted 2-cyanobenzoylacetonitrile is typically described as a solid or semi-solid with no reported melting point, whereas the para-substituted 4-cyanobenzoylacetonitrile is a well-defined crystalline solid with a melting point of 126-129°C . This difference in solid-state behavior may reflect reduced crystallinity or lower melting points for the ortho isomer, which can impact ease of purification via recrystallization .

crystallinity purification solid-state properties

Flash Point Safety: Slight Difference from 4-Cyanobenzoylacetonitrile

The flash point of 2-cyanobenzoylacetonitrile is reported as 195.2°C, which is slightly lower than the flash point of 200.6°C reported for 4-cyanobenzoylacetonitrile . Both compounds are not considered highly flammable, but the ortho isomer has a marginally lower flash point, which may require slightly more careful handling near ignition sources .

safety handling storage

Commercial Availability and Purity Specifications

2-Cyanobenzoylacetonitrile is commercially available from multiple suppliers with typical purities of 97% (min, HPLC) to 98%, as noted in vendor catalogs . In comparison, the meta-isomer (3-cyanobenzoylacetonitrile) is also commonly supplied at 98% purity, indicating similar purity standards across regioisomers . However, the ortho isomer is available in smaller pack sizes (1g-25g) from specialty suppliers, which may influence procurement decisions for scale-up studies .

procurement purity supply chain

Validated Research Applications for 2-Cyanobenzoylacetonitrile (CAS 887591-70-0)


Synthesis of Ortho-Substituted Heterocyclic Scaffolds via Regioselective Cyclocondensation

2-Cyanobenzoylacetonitrile serves as a beta-ketonitrile building block for heterocyclic synthesis, where its ortho-substitution pattern can direct distinct regiochemical outcomes in cyclocondensation reactions . The proximity of the cyanoacetyl group to the aryl nitrile enables intramolecular interactions that can favor the formation of ortho-fused heterocyclic systems, such as certain isoquinoline or indole derivatives, which are valuable scaffolds in medicinal chemistry .

Nucleophilic Addition and Knoevenagel Condensation Substrate

The reactive nitrile and carbonyl groups in 2-cyanobenzoylacetonitrile allow it to participate in nucleophilic additions and Knoevenagel condensations with aromatic aldehydes to form alpha-cyano chalcones [1]. Such reactions can be conducted under microwave irradiation for rapid synthesis, and the ortho-substitution may influence the stereoelectronic properties of the resulting chalcones, which are precursors to biologically active pyrazoles, isoxazoles, and pyrimidines [1].

Precursor to Ortho-Functionalized Benzodiazepines and Related Heterocycles

The dual nitrile functionality in 2-cyanobenzoylacetonitrile provides two distinct sites for cyclization reactions . The ortho relationship between these groups facilitates the formation of seven-membered heterocycles such as benzodiazepines upon reaction with appropriate nucleophiles, a transformation that is less favorable with meta- or para-isomers due to geometric constraints . This makes the ortho-isomer particularly valuable for synthesizing annulated benzodiazepine scaffolds that are of interest in CNS drug discovery programs .

Building Block for Metal-Organic Frameworks (MOFs) with Unique Topologies

The ortho-disposition of the cyano groups in 2-cyanobenzoylacetonitrile creates a unique chelating geometry for metal coordination . This can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with distinct topologies and pore architectures compared to those derived from meta- or para-analogs . Such structural diversity is valuable for applications in gas storage, separation, and catalysis, where pore size and shape directly influence material performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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